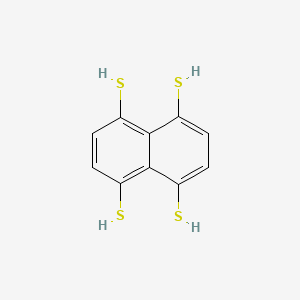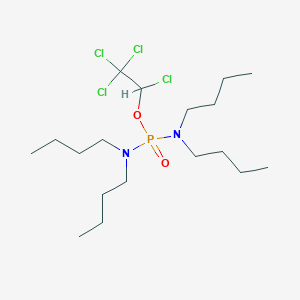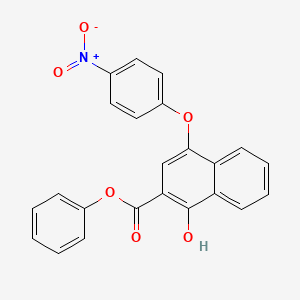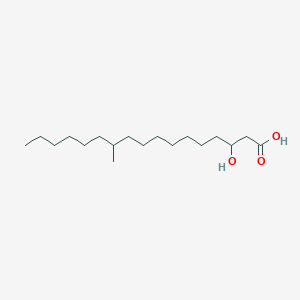![molecular formula C16H11N B14515480 4-[(4-Methylphenyl)ethynyl]benzonitrile CAS No. 62856-06-8](/img/structure/B14515480.png)
4-[(4-Methylphenyl)ethynyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Methylphenyl)ethynyl]benzonitrile is an organic compound with the molecular formula C16H11N It is a derivative of benzonitrile, featuring an ethynyl group and a methylphenyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)ethynyl]benzonitrile typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general reaction conditions include:
Catalyst: Palladium(0) complex (e.g., Pd(PPh3)4)
Base: Triethylamine or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 80°C
Industrial Production Methods
化学反応の分析
Types of Reactions
4-[(4-Methylphenyl)ethynyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives of the compound.
科学的研究の応用
4-[(4-Methylphenyl)ethynyl]benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
作用機序
The mechanism of action of 4-[(4-Methylphenyl)ethynyl]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and nitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
4-Ethynylbenzonitrile: Lacks the methyl group on the phenyl ring, resulting in different chemical properties and reactivity.
4-Methylbenzonitrile:
Benzonitrile: The parent compound, simpler in structure and less versatile in chemical reactions.
Uniqueness
4-[(4-Methylphenyl)ethynyl]benzonitrile is unique due to the presence of both the ethynyl and methylphenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various fields of research and applications.
特性
CAS番号 |
62856-06-8 |
|---|---|
分子式 |
C16H11N |
分子量 |
217.26 g/mol |
IUPAC名 |
4-[2-(4-methylphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C16H11N/c1-13-2-4-14(5-3-13)6-7-15-8-10-16(12-17)11-9-15/h2-5,8-11H,1H3 |
InChIキー |
VOVVWXDKQIHWIA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


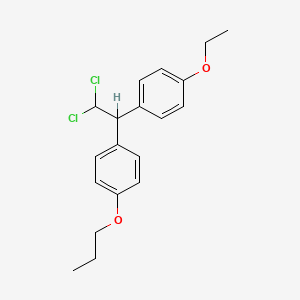
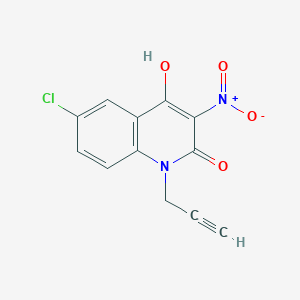

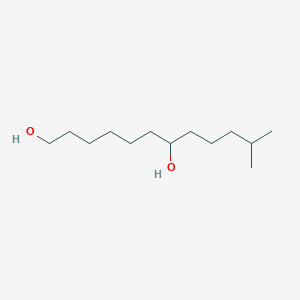
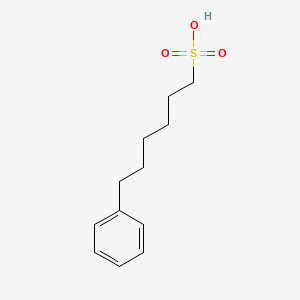
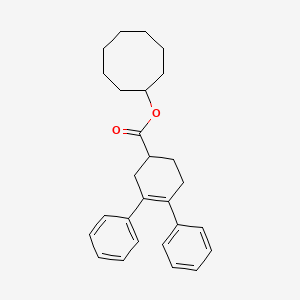
![N-[(4-Cyanophenyl)methyl]-N,N',N'-trimethylurea](/img/structure/B14515453.png)
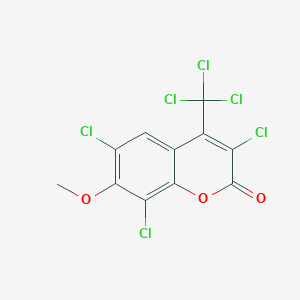
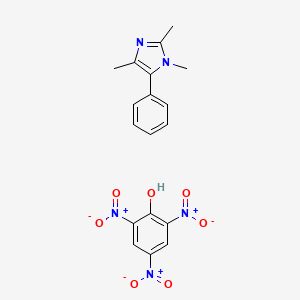
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14515471.png)
